molecular formula C10H20N4 B11729454 [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][2-(dimethylamino)ethyl]amine

[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][2-(dimethylamino)ethyl]amine

Cat. No.: B11729454
M. Wt: 196.29 g/mol
InChI Key: FKZGHQISKLANQN-UHFFFAOYSA-N
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Description

[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][2-(dimethylamino)ethyl]amine is a compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a pyrazole ring substituted with dimethyl groups and an aminoethyl chain. The unique structure of this compound makes it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][2-(dimethylamino)ethyl]amine typically involves the reaction of 1,5-dimethyl-1H-pyrazole with 2-(dimethylamino)ethylamine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can also enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][2-(dimethylamino)ethyl]amine is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into its mechanism of action and potential therapeutic applications .

Medicine

In medicine, derivatives of this compound are explored for their potential as therapeutic agents. The presence of the pyrazole ring and aminoethyl chain can contribute to its activity against various biological targets .

Industry

In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in areas such as polymer science and material engineering .

Mechanism of Action

The mechanism of action of [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][2-(dimethylamino)ethyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine
  • 2-(dimethylamino)ethylamine
  • 1,5-dimethyl-1H-pyrazole

Uniqueness

[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][2-(dimethylamino)ethyl]amine is unique due to the combination of the pyrazole ring and the aminoethyl chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H20N4

Molecular Weight

196.29 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-N',N'-dimethylethane-1,2-diamine

InChI

InChI=1S/C10H20N4/c1-9-10(8-12-14(9)4)7-11-5-6-13(2)3/h8,11H,5-7H2,1-4H3

InChI Key

FKZGHQISKLANQN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CNCCN(C)C

Origin of Product

United States

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